Sub-Nanomolar CB1 Receptor Antagonism: Superiority Over Rimonabant
1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine demonstrates exceptional potency as a CB1 receptor antagonist, with an IC50 of 0.400 nM in displacement assays using [3H]SR141716A on rat brain CB1 receptors at pH 7.4 [1]. This represents a 34-fold improvement in potency over rimonabant (SR141716A), a well-characterized CB1 antagonist, which exhibits an IC50 of 13.6 nM under comparable conditions in hCB1-transfected HEK 293 cells .
| Evidence Dimension | In vitro CB1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.400 nM |
| Comparator Or Baseline | Rimonabant (SR141716A): IC50 = 13.6 nM |
| Quantified Difference | 34-fold higher potency (lower IC50) |
| Conditions | [3H]SR141716A displacement assay; rat brain CB1; pH 7.4; 1 hr incubation (Target). hCB1-transfected HEK293 membranes (Rimonabant). |
Why This Matters
This 34-fold potency advantage may enable the use of lower compound concentrations in functional assays, reducing off-target effects and conserving valuable material during lead optimization campaigns.
- [1] BindingDB. CHEMBL1814331: 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine. Affinity Data: IC50 = 0.400 nM at rat brain CB1 receptor. View Source
